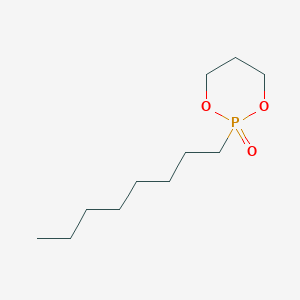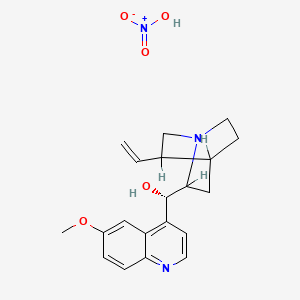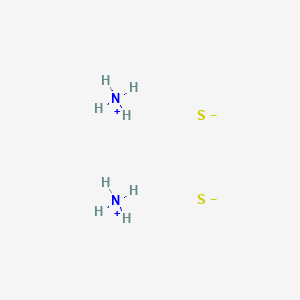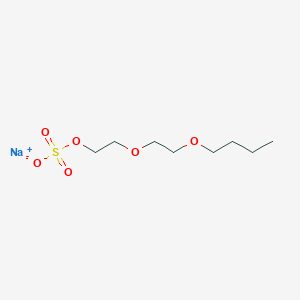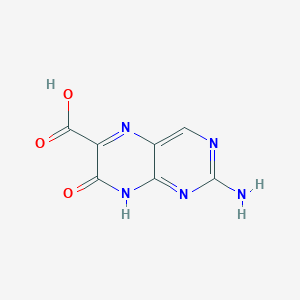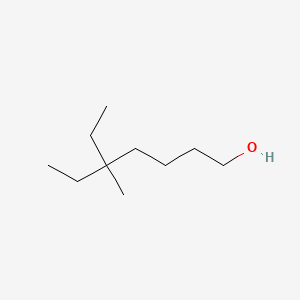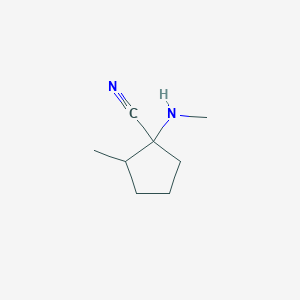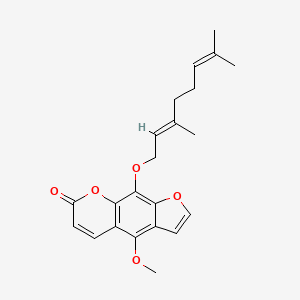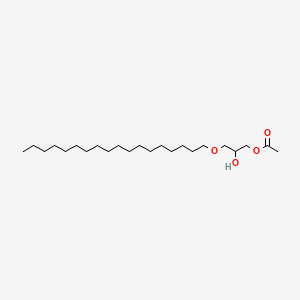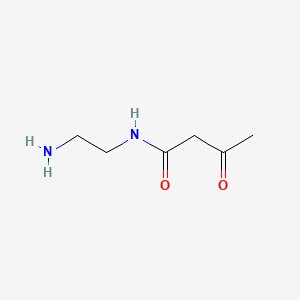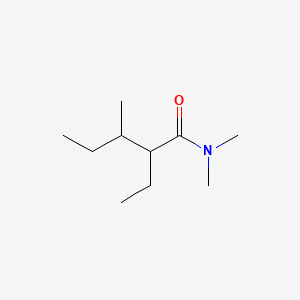
2-Ethyl-N,N,3-trimethylvaleramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-N,N,3-trimethylvaleramide is an organic compound with the molecular formula C10H21NO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N,N,3-trimethylvaleramide typically involves the reaction of 2-ethyl-3-methylbutanoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-N,N,3-trimethylvaleramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other derivatives.
Applications De Recherche Scientifique
2-Ethyl-N,N,3-trimethylvaleramide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-N,N,3-trimethylvaleramide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-N,N,3-trimethylpentanamide
- 2-Ethyl-3-methylbutanamide
- N,N-Dimethyl-2-ethylvaleramide
Uniqueness
2-Ethyl-N,N,3-trimethylvaleramide stands out due to its unique structural features, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
94333-43-4 |
|---|---|
Formule moléculaire |
C10H21NO |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
2-ethyl-N,N,3-trimethylpentanamide |
InChI |
InChI=1S/C10H21NO/c1-6-8(3)9(7-2)10(12)11(4)5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
XREQPOSOCDVJEU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CC)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


